O-Acetyl-L-Threonine
Description
Contextualization of O-Acetyl-L-Threonine within Amino Acid Biochemistry
L-Threonine is one of the 20 proteinogenic amino acids, meaning it is a fundamental building block of proteins synthesized by living organisms. wikipedia.org It is classified as an essential amino acid in humans, as it cannot be synthesized de novo and must be obtained from the diet. wikipedia.org The structure of L-Threonine features a hydroxyl (-OH) group, which makes it a polar, uncharged amino acid and susceptible to post-translational modifications such as phosphorylation and glycosylation. wikipedia.org
This compound is formed by the acetylation of this hydroxyl group. nih.gov This chemical modification alters the polarity and reactivity of the side chain. In the broader context of amino acid biochemistry, acetylation is a common modification. For instance, N-terminal acetylation is a widespread protein modification in eukaryotes. wikipedia.org While O-acetylation of threonine residues within a peptide chain is chemically possible, it is known to be unstable and can undergo an O-to-N acyl shift, especially in the presence of a nearby amino group. nih.gov This intrinsic instability is a significant factor in its handling and use in chemical synthesis. nih.gov
The metabolism of L-Threonine in many organisms can lead to the production of acetyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle for energy production. nih.govwikipedia.org One of the metabolic pathways for L-Threonine involves its conversion by threonine dehydrogenase to an intermediate that is then cleaved to yield glycine (B1666218) and acetyl-CoA. nih.gov Although this compound itself is not typically described as a direct, stable intermediate in major metabolic pathways, its components—acetate and L-Threonine—are central to cellular metabolism.
Overview of this compound Research Trajectories
Research involving this compound has primarily been concentrated in the areas of chemical synthesis, particularly in the field of peptide chemistry, and in the study of amino acid derivatives.
One significant research trajectory involves the use of this compound as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The hydroxyl group of threonine often requires a protecting group during peptide synthesis to prevent unwanted side reactions. O-acetylation serves this protective function. A common derivative used in research is Fmoc-O-acetyl-L-threonine, where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.com This allows for the controlled and sequential addition of amino acids to a growing peptide chain. chemimpex.com The acetyl group's influence on the solubility and stability of the protected amino acid can be advantageous in optimizing peptide synthesis protocols. chemimpex.com
Another area of research focuses on the chemical synthesis and reactivity of O-acetylated hydroxyamino acids. Studies have explored various methods for the chemoselective O-acetylation of amino acids like L-Threonine, often under acidic conditions to favor O-acylation over N-acylation. beilstein-journals.org These investigations are crucial for developing efficient synthetic routes to produce these derivatives for further use in research and development, for example, in the creation of novel organocatalysts. beilstein-journals.org
While not extensively studied as an endogenous metabolite, the potential for O-acetylation of threonine residues in proteins as a post-translational modification is a topic of interest in proteomics. However, the aforementioned chemical instability of the O-acetyl group on threonine residues within a peptide makes its detection and characterization challenging in biological samples. nih.gov
Interactive Data Tables
Below are tables summarizing key information about this compound and related compounds.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S,3R)-3-acetyloxy-2-aminobutanoic acid | nih.gov |
| Synonyms | O-acetylthreonine, H-THR(AC)-OH | nih.gov |
| CAS Number | 17012-42-9 | nih.gov |
| Molecular Formula | C6H11NO4 | nih.gov |
| Molecular Weight | 161.16 g/mol | nih.gov |
Table 2: Related Compounds in L-Threonine Metabolism and Synthesis
| Compound | Role | Related Pathway |
| L-Threonine | Precursor to this compound | Amino Acid Metabolism |
| Acetyl-CoA | Product of L-Threonine catabolism | Tricarboxylic Acid (TCA) Cycle |
| Glycine | Product of L-Threonine catabolism | One-carbon metabolism |
| L-threonine dehydrogenase | Enzyme in L-Threonine catabolism | Amino Acid Degradation |
| L-threonine aldolase | Enzyme in L-Threonine catabolism | Amino Acid Degradation |
Table 3: Research Applications of this compound Derivatives
| Derivative | Application | Field of Study |
| Fmoc-O-acetyl-L-threonine | Protected amino acid for peptide synthesis | Peptide Chemistry, Drug Development |
| This compound hydrochloride | Intermediate in chemical synthesis | Organic Synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-acetyloxy-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSRIMJZNIFHS-WUJLRWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587325 | |
| Record name | O-Acetyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-42-9 | |
| Record name | O-Acetylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Acetyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ACETYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Roles and Interconnections of Threonine Acetylation
Threonine Catabolism and Acetyl-CoA Generation
The primary pathway for threonine degradation in many organisms, leading to the generation of acetyl-CoA, involves a two-step enzymatic process.
The initial step in this catabolic pathway is the oxidation of L-threonine, a reaction catalyzed by the enzyme L-threonine dehydrogenase. ebi.ac.uknih.gov This enzyme utilizes NAD+ as a cofactor to convert L-threonine into the unstable intermediate, 2-amino-3-ketobutyrate. libretexts.orgnih.govresearchgate.net This reaction is a key entry point for threonine into a degradative pathway that ultimately contributes to the cellular pool of acetyl-CoA. ebi.ac.ukmdpi.com The formation of 2-amino-3-ketobutyrate is a critical control point, as this intermediate is situated at a branch point in threonine metabolism. nih.govresearchgate.net The activity of threonine dehydrogenase is a determining factor in channeling threonine towards acetyl-CoA production. mdpi.com
The unstable 2-amino-3-ketobutyrate intermediate is promptly acted upon by the enzyme 2-amino-3-ketobutyrate CoA lyase, also known as glycine (B1666218) C-acetyltransferase. ebi.ac.uknih.govebi.ac.uk This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the cleavage of 2-amino-3-ketobutyrate in the presence of coenzyme A (CoA). ebi.ac.ukebi.ac.uk The products of this reaction are glycine and acetyl-CoA. libretexts.orgcreative-proteomics.comnih.govasm.org This enzymatic step is highly efficient, and the two enzymes, L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA lyase, are known to work in concert. nih.govnih.govasm.org In some organisms, these two enzymes may form a complex to facilitate the channeling of the unstable intermediate, preventing its spontaneous decarboxylation in the aqueous cellular environment. ebi.ac.uk The coupled activity of these two enzymes results in the net conversion of L-threonine, NAD+, and CoA into glycine, NADH, and acetyl-CoA. nih.govasm.org
The acetyl-CoA generated from the catabolism of threonine is a vital metabolic intermediate that can enter several key pathways. creative-proteomics.com Primarily, it feeds into the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle, where it is oxidized to produce ATP, the main energy currency of the cell. mdpi.comcreative-proteomics.com This integration allows the carbon skeleton of threonine to be utilized for cellular energy production. Beyond its role in energy metabolism, the acetyl-CoA derived from threonine can also serve as a precursor for the biosynthesis of fatty acids and sterols. nih.gov This highlights the importance of threonine degradation in providing building blocks for essential cellular components.
Implications of O-Acetylation on Threonine's Metabolic Fates
The O-acetylation of threonine residues within peptides and proteins is a post-translational modification. However, studies have shown that O-acetylated threonine is chemically unstable. nih.gov It can undergo an O-N acyl shift, particularly when an amino group is in close proximity, which can lead to the transfer of the acetyl group to the nitrogen atom. nih.gov This inherent instability of the O-acetyl linkage on threonine has significant implications for its detection in proteomic studies and suggests that its metabolic fate as a stable modification may be limited. nih.gov The rapid turnover of this modification could imply a regulatory role, where the transient acetylation and deacetylation of threonine residues could modulate protein function or signaling pathways.
Potential Linkages to One-Carbon Metabolism and Nucleotide Biosynthesis
The catabolism of threonine to glycine establishes a direct link to one-carbon metabolism. creative-proteomics.comnih.gov Glycine is a major contributor of one-carbon units to the folate cycle. nih.govcreative-proteomics.com These one-carbon units, in the form of 5,10-methylenetetrahydrofolate, are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. creative-proteomics.comnih.govresearchgate.net Therefore, threonine degradation indirectly fuels nucleotide biosynthesis by providing a steady supply of glycine. mdpi.comcreative-proteomics.com This connection is particularly crucial in rapidly proliferating cells, such as embryonic stem cells and cancer cells, which have a high demand for nucleotides for DNA replication. mdpi.comnih.gov The threonine dehydrogenase-mediated pathway is a significant source of glycine for these processes, highlighting the integral role of threonine metabolism in supporting cell growth and division. mdpi.com
Chemical Synthesis and Derivatization of O Acetyl L Threonine for Research
Chemoselective O-Acylation Methods for L-Threonine
Chemoselective O-acylation of L-threonine is a pivotal technique for producing O-acyl side-chain derivatives, which are valuable in peptide chemistry and drug development. ffi.no A significant challenge in the acylation of amino acids is the presence of multiple reactive functional groups, namely the amino, carboxyl, and hydroxyl groups. Direct acylation of unprotected hydroxyamino acids like L-threonine can be achieved with high chemoselectivity under acidic conditions. ffi.nonih.gov
In an acidic medium, the amino group is protonated, which prevents it from being acylated and thus suppresses amide formation. nih.gov This allows for the preferential acylation of the hydroxyl group in the side chain. The use of acyl halides or carboxylic anhydrides in the presence of a strong acid like trifluoroacetic acid (CF₃CO₂H) facilitates the formation of the corresponding side-chain esters. nih.gov This method is advantageous as it is often a single-step process that can be performed on a large scale and frequently allows for the direct crystallization of the product from the reaction mixture, avoiding the need for chromatographic purification. ffi.nonih.gov
For instance, the O-acetylation of L-threonine can be carried out using acetyl chloride in trifluoroacetic acid, yielding O-Acetyl-L-Threonine hydrochloride. nih.gov Subsequent neutralization can then provide the free amino acid derivative if required. nih.gov This approach has been successfully employed to prepare a variety of amphiphilic organocatalysts from serine, threonine, and cysteine. nih.gov
| Reagent/Condition | Purpose | Outcome |
| Acyl Halides/Anhydrides | Acylating agent | Forms the ester linkage with the hydroxyl group |
| Acidic Medium (e.g., CF₃CO₂H) | Protonates the amino group | Prevents N-acylation, ensuring O-selectivity |
| Diethyl Ether (Et₂O) | Precipitation of product | Facilitates isolation of the crystalline product |
Application of this compound in Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis)
This compound, particularly in its N-Fmoc protected form, is a valuable building block in solid-phase peptide synthesis (SPPS). nih.gov SPPS allows for the stepwise assembly of a peptide chain on a solid support, enabling the synthesis of complex peptides and small proteins. acs.org The incorporation of this compound allows for the introduction of a post-translational modification mimic into the peptide sequence.
The acetyl group on the threonine side chain can serve several purposes. It can act as a stable protecting group for the hydroxyl function during the synthesis of a long peptide chain. nih.gov The electron-withdrawing nature of the O-acetyl group can stabilize glycosidic linkages in glycopeptide synthesis during the final trifluoroacetic acid (TFA) cleavage from the resin. nih.gov Following the synthesis, the acetyl groups can be selectively removed if desired, often using mild basic conditions like dilute sodium methoxide or hydrazine hydrate. nih.gov
The presence of O-acetylated threonine residues can also influence the conformation and biological activity of the resulting peptide. This is particularly relevant in the study of protein acetylation, a key post-translational modification involved in regulating numerous cellular processes.
Use in Bioconjugation Strategies
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. This compound and its derivatives can be utilized in various bioconjugation strategies. The acetyl group can be a site for specific chemical reactions or can be a precursor to introduce other functionalities.
One approach involves the incorporation of an unnatural amino acid containing a bioorthogonal functional group, such as an acetyl group, into a protein. wpmucdn.com This can be achieved through genetic code expansion techniques. tandfonline.com The incorporated acetyl group can then be selectively targeted for conjugation with a molecule of interest, such as a drug or a fluorescent probe, that has a complementary reactive group. For example, hydroxylamine-functionalized molecules can react with acetyl groups to form stable oxime linkages. tandfonline.com
Furthermore, the strategic placement of O-acetylated threonine residues within a peptide sequence can be used to direct site-specific modifications. While lysine and cysteine are the most commonly targeted amino acids for bioconjugation due to their high nucleophilicity, the ability to introduce a unique reactive handle like an acetyl group on threonine expands the toolbox for protein modification. royalsocietypublishing.org This allows for the creation of more homogeneous and well-defined bioconjugates with potentially improved therapeutic or diagnostic properties.
Applications and Emerging Research Frontiers
O-Acetyl-L-Threonine as a Research Tool in Biochemistry
This compound serves as a valuable research tool in the field of biochemistry, primarily by facilitating the study of protein O-acetylation, a specific type of post-translational modification (PTM). The availability of chemically synthesized this compound provides researchers with a standard for analytical applications. For instance, its presence is crucial for calibrating and validating methods aimed at detecting O-acetylated peptides within complex biological samples, though the inherent chemical instability of the O-acetyl group can present challenges in standard proteomic workflows ibmmpeptide.comnih.gov.
The development of chemoselective O-acylation methods allows for the production of O-acetylated hydroxyamino acids like this compound in high purity and on a gram scale beilstein-journals.org. These synthetic procedures are critical as they provide the raw materials for more advanced biochemical studies. One significant application is in the synthesis of custom peptides where an O-acetylated threonine residue is incorporated at a specific site. These modified peptides are instrumental in raising antibodies that can specifically recognize O-acetylated proteins or for use as substrates in enzymatic assays to identify and characterize "de-O-acetylases," the enzymes responsible for removing this modification.
Furthermore, derivatives of L-Threonine are utilized to probe and understand metabolic pathways. For example, analogs like O-Methyl-L-threonine are used to investigate amino acid metabolism, protein synthesis, and cellular signaling nbinno.com. Similarly, this compound can be used in studies to understand how this specific modification influences protein structure, function, and interaction with other molecules. The ability to introduce this compound into biological systems or synthetic peptides allows for controlled experiments that can elucidate the functional consequences of this particular post-translational modification.
Engineering of Microorganisms for Enhanced Production of Threonine-Derived Metabolites
The microbial production of threonine-derived metabolites, including this compound, hinges on the initial development of strains that can overproduce the precursor amino acid, L-threonine. Systems metabolic engineering has been successfully applied, particularly in Escherichia coli, to create genetically defined, high-yield L-threonine production platforms nih.govembopress.orgnih.gov. These efforts provide a foundational chassis that can be further engineered to synthesize a variety of valuable chemicals derived from threonine nih.gov.
The strategies for developing an L-threonine overproducing strain are multifaceted and involve extensive genetic modification to reroute carbon flux toward the desired product. Key engineering steps include:
Removing Feedback Inhibition: The biosynthetic pathway for aspartate family amino acids is tightly regulated. Key enzymes like aspartokinase I (encoded by thrA) are subject to feedback inhibition by threonine. Mutations are introduced into these genes to render the enzymes insensitive to threonine concentration nih.govembopress.orgresearchgate.net.
Deregulation of Gene Expression: Transcriptional attenuation mechanisms that control the expression of the threonine biosynthesis operon (thrABC) are removed to ensure high and constant expression of the pathway enzymes nih.govembopress.org.
Blocking Competing Pathways: To maximize the carbon flow towards threonine, genes for competing pathways are deleted. This includes knocking out genes such as metA (homoserine O-succinyltransferase) and lysA (diaminopimelate decarboxylase) to prevent the conversion of precursors into methionine and lysine, respectively nih.govembopress.org.
Eliminating Degradation Pathways: Genes responsible for threonine degradation, such as tdh (threonine dehydrogenase), are deleted to prevent the loss of the final product embopress.orgresearchgate.net.
Enhancing Precursor Supply and Export: Further modifications can include overexpressing genes like phosphoenolpyruvate carboxylase (ppc) to increase the supply of the precursor oxaloacetate and amplifying threonine exporter genes (rhtC) to facilitate its secretion from the cell nih.gov.
Through such systematic engineering, remarkable production titers have been achieved. For example, a final engineered E. coli strain was capable of producing 82.4 g/L of L-threonine in a fed-batch culture, with a high yield of 0.393 grams of threonine per gram of glucose consumed nih.govembopress.org.
Table 1: Genetic Modifications in E. coli for Enhanced L-Threonine Production This table is interactive. You can sort and filter the data.
| Gene Target | Modification | Purpose | Reference |
|---|---|---|---|
| thrA, lysC | Mutate to remove feedback inhibition | Increase carbon flux through the aspartate pathway | nih.govembopress.org |
| thrL | Remove transcriptional attenuation | Increase expression of threonine biosynthesis genes | nih.govembopress.org |
| tdh, ilvA | Gene deletion/mutation | Prevent degradation of L-threonine | nih.govembopress.org |
| metA, lysA | Gene deletion | Block competing pathways for methionine and lysine | nih.govembopress.org |
| ppc | Overexpression | Enhance supply of precursor (oxaloacetate) | researchgate.net |
| rhtC | Gene amplification | Enhance export of L-threonine from the cell | nih.gov |
Once a robust L-threonine production platform is established, the next step towards producing this compound is the introduction of an enzyme capable of acetylating the hydroxyl group of threonine. This would involve identifying a suitable threonine acetyltransferase and expressing its gene in the engineered E. coli strain. The cellular machinery would then convert the overproduced L-threonine into this compound, leveraging the high flux through the engineered pathway.
Contribution to Understanding Post-Translational Modification Landscapes
The study of this compound has significantly contributed to a broader understanding of the complexity and regulatory potential of post-translational modifications (PTMs). O-acetylation, the addition of an acetyl group to the hydroxyl group of a threonine or serine residue, is now recognized as an important PTM in cellular biology cusabio.comresearchgate.net. Its discovery and characterization have unveiled a new layer of protein regulation, particularly through its interplay with another critical PTM: phosphorylation.
A pivotal finding in this area came from studies of bacterial pathogenesis. The bacterial effector protein YopJ, from Yersinia species, was identified as an acetyltransferase that specifically modifies serine and threonine residues on key signaling proteins within the host cell cusabio.comresearchgate.netnih.gov. YopJ targets kinases in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the innate immune response cusabio.comresearchgate.net. By acetylating threonine residues in the activation loop of these kinases, YopJ physically blocks the sites that would normally be phosphorylated for activation cusabio.com.
This competitive interaction, or "crosstalk," between acetylation and phosphorylation on the same threonine residue is a crucial mechanism of signal pathway inhibition researchgate.netnih.gov. Because phosphorylation is a fundamental switch for activating many signaling proteins, the ability of acetylation to prevent this modification provides a direct and effective means of shutting down cellular communication lines researchgate.netnih.gov. This antagonistic relationship demonstrates that the PTM landscape is not a simple collection of independent marks, but a dynamic and interconnected network where different modifications can compete for the same residues to dictate protein function and cellular fate researchgate.netnih.govresearchgate.net. The realization that O-acetylation can directly oppose phosphorylation has expanded the known repertoire of regulatory mechanisms and highlights the intricate strategies evolved by both pathogens and host cells to control biological processes nih.gov.
Q & A
Q. How is O-Acetyl-L-Threonine structurally identified and validated in experimental settings?
Methodological Answer:
- Spectroscopic techniques : Use nuclear magnetic resonance (NMR) to confirm the stereochemistry (e.g., (2S,3R) configuration) and acetylation at the hydroxyl group of L-threonine. Compare chemical shifts with reference spectra of related threonine derivatives .
- Mass spectrometry (MS) : Validate molecular weight (161.156 Da) via high-resolution MS (HRMS) to distinguish it from isomers like O-acetyl-D-threonine or other acetylated amino acids .
- Chromatographic purity checks : Employ reverse-phase HPLC with UV detection (210–220 nm) to assess purity, ensuring no residual reactants (e.g., acetic anhydride) or byproducts are present .
Q. What are the primary biochemical roles of this compound in glycoprotein synthesis?
Methodological Answer:
- Role in O-linked glycosylation : Investigate its function as a glycosylation intermediate using enzymatic assays with glycosyltransferases (e.g., GalNAc-transferase). Monitor incorporation into mucin-like peptides via radiolabeled acetyl groups .
- Metabolic tracing : Use isotopic labeling (e.g., ¹³C-acetyl groups) in cell cultures to track its incorporation into glycoproteins, followed by LC-MS/MS analysis of hydrolyzed glycans .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic stability of this compound across cell lines?
Methodological Answer:
- Comparative kinetic studies : Measure hydrolysis rates under varying pH and enzymatic conditions (e.g., esterase activity in liver vs. intestinal cell lysates) using fluorometric assays .
- Statistical modeling : Apply ANOVA or mixed-effects models to account for inter-laboratory variability in experimental conditions (e.g., buffer composition, temperature) .
- Controlled replication : Reproduce conflicting studies with standardized protocols (e.g., identical cell lines, serum-free media) to isolate variables affecting stability .
Q. What experimental designs optimize enzymatic synthesis of this compound while minimizing racemization?
Methodological Answer:
- Enzyme selection : Screen acetyltransferases (e.g., Threonine O-acetyltransferase) for stereospecificity using chiral HPLC to quantify D/L enantiomer ratios .
- Reaction optimization : Use design of experiments (DoE) to test variables like pH (5.5–7.5), temperature (25–37°C), and cofactor (acetyl-CoA) concentrations. Analyze yield and enantiomeric excess (EE) via response surface methodology .
- In-line monitoring : Implement FTIR or Raman spectroscopy to detect racemization intermediates in real time, enabling dynamic adjustment of reaction parameters .
Q. How can researchers address discrepancies in NMR spectral data for this compound across solvents?
Methodological Answer:
- Solvent standardization : Acquire ¹H/¹³C NMR spectra in deuterated water (D₂O) vs. dimethyl sulfoxide (DMSO-d₆) to assess solvent-induced shifts. Use COSY and HSQC experiments to resolve overlapping peaks .
- Reference databases : Cross-validate chemical shifts with platforms like HMDB or BMRB, ensuring alignment with reported values for similar acetylated amino acids .
- Quantum mechanical calculations : Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian software) to resolve ambiguities in peak assignments .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response effects of this compound in glycoprotein expression studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal dose-response curves (e.g., four-parameter logistic model) to estimate EC₅₀ values and Hill coefficients .
- Multivariate analysis : Use principal component analysis (PCA) to cluster glycoproteomic datasets by acetylation patterns and glycosylation sites .
- Reproducibility checks : Include technical and biological replicates (n ≥ 3) with coefficient of variation (CV) thresholds (<15%) for quantitative LC-MS/MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
